2-Bromo-6-fluorophenyl methyl sulphone
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Overview
Description
2-Bromo-6-fluorophenyl methyl sulphone is an organic compound with the molecular formula C₇H₆BrFO₂S It is a derivative of phenyl methyl sulphone, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluorophenyl methyl sulphone typically involves the bromination and fluorination of phenyl methyl sulphone. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the phenyl ring under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide for bromination and silver(I) fluoride for fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluorophenyl methyl sulphone undergoes various chemical reactions, including:
Oxidation: The sulphone group can be further oxidized to form sulfoxides and other higher oxidation state compounds.
Reduction: The compound can be reduced to form sulfides and other lower oxidation state derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
2-Bromo-6-fluorophenyl methyl sulphone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluorophenyl methyl sulphone involves its interaction with various molecular targets. The sulphone group can participate in hydrogen bonding and other non-covalent interactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s biological activity and its role in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorophenyl methyl sulphone
- 2-Fluorophenyl methyl sulphone
- 4-Bromo-2-fluorophenyl methyl sulphone
Uniqueness
2-Bromo-6-fluorophenyl methyl sulphone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s chemical reactivity and its interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H6BrFO2S |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-methylsulfonylbenzene |
InChI |
InChI=1S/C7H6BrFO2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,1H3 |
InChI Key |
VLIOQNLZUMEPMM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1Br)F |
Origin of Product |
United States |
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